2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a dimethyl group, and a methyphenyl group attached to a pyrimidoquinoline core. The compound’s structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve cyclization and oxidation to form the desired pyrimidoquinoline structure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the quinoline core or other functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It may be used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinolines and quinoline derivatives. Compared to these, 2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C22H25N3O2S/c1-5-28-21-24-19-18(20(27)25-21)16(13-8-6-12(2)7-9-13)17-14(23-19)10-22(3,4)11-15(17)26/h6-9,16H,5,10-11H2,1-4H3,(H2,23,24,25,27) |
InChI Key |
ZFBISEKNIAPWQS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C)C(=O)N1 |
Origin of Product |
United States |
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